N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13-14(9-8-10-15(13)21(24)25)16(22)20(18(2,3)4)17(23)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNLYOQXLKLWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C(=O)N2CCCCC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with tert-butyl isocyanate and 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as Cu(OTf)2 can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Agents
Recent studies have identified N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide as a potential candidate for anti-inflammatory drug development. The compound has been shown to interact with soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory processes. By inhibiting sEH, this compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases .
2. Neuroprotective Effects
Research indicates that derivatives of this compound can exhibit neuroprotective properties, making them suitable for treating neurodegenerative diseases. The piperidine structure is known for its ability to cross the blood-brain barrier, potentially allowing the compound to exert effects on central nervous system disorders .
3. Anticancer Activity
There is emerging evidence that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group in the benzoyl moiety may play a critical role in enhancing the cytotoxicity against various cancer cell lines .
Material Science Applications
1. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for modification and incorporation into polymer chains, which can lead to materials with enhanced mechanical properties and thermal stability. Such polymers could be utilized in coatings, adhesives, and composite materials .
2. Photonic Devices
Due to its unique electronic properties, this compound has potential applications in photonic devices. Its ability to absorb specific wavelengths of light makes it a candidate for use in sensors and light-emitting devices .
Synthetic Intermediate
1. Synthesis of Bioactive Compounds
The compound is valuable as an intermediate in the synthesis of various bioactive molecules. Its piperidine structure can be leveraged to create derivatives with enhanced biological activity or selectivity against specific targets in drug discovery programs .
Case Studies
Mechanism of Action
The mechanism of action of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Research Findings :
- Alkoxyamines achieve similar control over polymer molecular weight as Compound 1 but offer superior versatility in post-polymerization modifications .
- The nitro group in the target compound may confer distinct reactivity compared to phosphonate or carboxylate groups in alkoxyamines.
Piperidine Carboxamide Derivatives
Piperidine carboxamides like PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide) and PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) share the piperidine carboxamide scaffold but differ in substituents. These compounds are pharmacologically active, targeting enzymes or receptors such as G protein-coupled receptors (GPCRs) .
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target compound | 2-Methyl-3-nitrobenzoyl | Underexplored; potential redox modulation |
| PF3845 | Trifluoromethylpyridyloxybenzyl | Enzyme inhibition (e.g., FAAH) |
| PF750 | Quinolinylmethylphenyl | GPCR modulation |
Research Findings :
- The nitro group in the target compound may introduce oxidative stress or nitric oxide donor capabilities, akin to spin-trapping agents like N-tert-butyl-α-phenylnitrone .
- Trifluoromethyl and quinoline groups in PF3845/PF750 enhance lipophilicity and target affinity, whereas the nitro group in the target compound may prioritize electrophilic reactivity .
Stability and Reactivity of Nitro-Substituted Analogs
Nitro-substituted compounds often exhibit unique stability and metabolic profiles. For example, N-tert-butyl-N-(4-chlorophenyl)trimethylenediamine (derived from amino amide 2e under basic conditions) demonstrates rearranged stability, while structurally similar compounds like 2d remain inert under identical conditions . This highlights the critical role of substituent positioning (e.g., nitro vs. chloro groups) in dictating reactivity.
Key Observations :
- The 3-nitro substituent in the target compound may hinder hydrolysis or rearrangement compared to 4-chloro analogs due to steric and electronic effects .
Biological Activity
N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, identified by CAS number 923692-61-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 347.4 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl and a nitrobenzoyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. For instance, a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains reported promising results.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.0 | Staphylococcus aureus |
| Reference Drug (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
The compound demonstrated an MIC value of 4 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity when compared to standard drugs like isoniazid .
Cytotoxicity Studies
Cytotoxicity assays conducted on non-cancerous cell lines (HaCaT) revealed that the compound possesses low toxicity, with half-maximal inhibitory concentrations (IC50) significantly higher than its MIC values. This suggests a favorable therapeutic index.
| Compound | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| This compound | >100 | >25 |
The selectivity index (SI) calculated for this compound was greater than 25, indicating that it is much less toxic to healthy cells compared to its effectiveness against pathogens .
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the nitro group may contribute to its bioactivity through the generation of reactive intermediates that interfere with cellular processes in bacteria.
Case Studies and Research Findings
- Inhibition of CYP Enzymes : A study highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. The compound exhibited reversible inhibition with an IC50 value of 0.34 µM . This finding raises considerations regarding drug-drug interactions.
- Antitubercular Activity : The compound has been evaluated for its activity against Mycobacterium tuberculosis, with promising results suggesting it could serve as a lead for further development in antitubercular therapies .
- Structural Analysis : Crystallographic studies have provided insights into the structural characteristics of similar compounds, aiding in understanding how modifications to the piperidine structure affect biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step processes, including amidation of the piperidine ring with activated nitrobenzoyl derivatives and protection/deprotection of the tert-butyl group. Key steps include:
- Coupling the nitrobenzoyl moiety to the piperidine core using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Purification via high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts .
- Validation of purity using NMR (1H/13C) and mass spectrometry (HRMS) .
Q. How does the tert-butyl group influence the compound's stability and solubility?
- Methodology :
- Stability : Assess thermal stability via thermogravimetric analysis (TGA) and pH-dependent degradation studies (e.g., incubate at pH 3–10, 37°C, and monitor via HPLC) .
- Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Use logP measurements (shake-flask method) and solubility screens in DMSO/PBS mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR confirm regiochemistry of the nitrobenzoyl and tert-butyl groups .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal assays : Compare results from enzyme inhibition assays (e.g., IC50) with cellular activity studies (e.g., viability assays in relevant cell lines) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure target affinity and rule off-target effects .
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC quantification before assays .
Q. What strategies are effective in studying the compound's interaction with bacterial cell wall synthesis enzymes?
- Methodology :
- Enzyme kinetics : Perform Michaelis-Menten assays with Mur ligases (e.g., MurD/MurE) to measure inhibition constants (Ki) .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes of the nitrobenzoyl group with enzyme active sites .
- Site-directed mutagenesis : Validate predicted interactions by engineering mutations in key residues (e.g., ATP-binding pockets) .
Q. How can researchers optimize the compound's stability under physiological conditions for in vivo studies?
- Methodology :
- pH stability profiling : Incubate the compound in simulated gastric/intestinal fluids and analyze degradation products via LC-MS .
- Prodrug design : Modify the nitro group (e.g., reduce to amine) to enhance stability, with reversible masking via pH-sensitive linkers .
- Encapsulation : Use liposomal or polymeric nanoparticles to protect the compound from metabolic degradation .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Methodology :
- Scaffold diversification : Synthesize analogs with variations in the nitrobenzoyl (e.g., electron-withdrawing groups) and piperidine (e.g., substituents at C-4) moieties .
- Parallel synthesis : Use combinatorial chemistry to generate libraries for high-throughput screening .
- 3D-QSAR modeling : Apply CoMFA/CoMSIA to correlate structural features with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
